5-Cyano-2-methylnicotinoyl chloride is an organic compound characterized by the presence of a cyano group and a chlorinated nicotinoyl moiety. Its chemical formula is CHClNO, and it is recognized by the CAS number 1803776-71-7. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its reactive functional groups, which facilitate various chemical transformations.
These reactions are facilitated by common reagents such as thionyl chloride for chlorination and Lewis acids like aluminum chloride for Friedel-Crafts acylation .
The synthesis of 5-cyano-2-methylnicotinoyl chloride can be achieved through various methods:
5-Cyano-2-methylnicotinoyl chloride has potential applications in:
Several compounds share structural similarities with 5-cyano-2-methylnicotinoyl chloride. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Methylnicotinoyl chloride | Lacks cyano group; contains only methyl group | Antimicrobial properties |
| 2-Chloro-6-methylnicotinoyl chloride | Contains chlorine; different position of chlorine | Inhibits certain ion channels |
| Methyl 2-cyanoacrylate | Cyano group attached to an acrylate structure | Used primarily as an adhesive |
5-Cyano-2-methylnicotinoyl chloride stands out due to its unique combination of a cyano group and a chlorinated nicotinic structure, which may confer distinct reactivity and biological properties compared to these similar compounds .
The synthesis of 5-Cyano-2-methylnicotinoyl chloride begins with the preparation of its immediate precursor, 5-Cyano-2-methylnicotinic acid (C8H6N2O2, molecular weight 162.15 g/mol) [1]. This nicotinic acid derivative serves as the primary starting material for the subsequent chlorination reactions that yield the target acyl chloride [2]. The synthetic pathway typically involves a two-step process: first, the preparation of the carboxylic acid precursor, followed by its conversion to the corresponding acyl chloride [3].
5-Cyano-2-methylnicotinic acid features a pyridine backbone with three distinct functional groups: a methyl group at the 2-position, a cyano group at the 5-position, and a carboxylic acid group at the 3-position [4]. This structural arrangement creates a unique reactivity profile that influences the subsequent chlorination reactions [2]. The presence of the electron-withdrawing cyano group at the 5-position enhances the electrophilicity of the carboxylic carbon, facilitating nucleophilic acyl substitution reactions during the chlorination process [5].
Traditional chlorination methods involve the direct conversion of the carboxylic acid group to an acyl chloride through nucleophilic substitution reactions [6]. The general reaction can be represented as:
5-Cyano-2-methylnicotinic acid + Chlorinating agent → 5-Cyano-2-methylnicotinoyl chloride + Byproducts [3] [5]
The chlorination process typically occurs through an addition-elimination mechanism, where the chlorinating agent first activates the carboxylic acid by forming a reactive intermediate, followed by the substitution of the hydroxyl group with a chlorine atom [5] [6]. This transformation is crucial as it converts a relatively unreactive carboxylic acid into a highly reactive acyl chloride, which can subsequently participate in various synthetic applications [7].
Two principal chlorinating agents dominate the traditional synthesis of 5-Cyano-2-methylnicotinoyl chloride: phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2) [8] [5]. These reagents offer distinct advantages and reaction mechanisms in the conversion of the carboxylic acid precursor to the desired acyl chloride [6].
Phosphorus oxychloride (POCl3) functions as a potent chlorinating agent due to its tetrahedral structure featuring three P-Cl bonds and one strong P-O bond [8]. When reacting with 5-Cyano-2-methylnicotinic acid, POCl3 initially forms a mixed anhydride intermediate through the reaction of the carboxylic acid with the phosphorus center [8] [9]. This intermediate subsequently undergoes nucleophilic attack by chloride ions, resulting in the formation of 5-Cyano-2-methylnicotinoyl chloride [8]. The reaction proceeds according to the following general mechanism:
Thionyl chloride (SOCl2) represents an alternative chlorinating agent that operates through a different mechanistic pathway [5]. The reaction begins with the carboxylic acid acting as a nucleophile, attacking the electrophilic sulfur atom of SOCl2 [5]. This forms a chlorosulfite ester intermediate, which subsequently undergoes nucleophilic attack by chloride ion at the carbonyl carbon [5] [6]. The reaction concludes with the elimination of sulfur dioxide (SO2) and hydrogen chloride (HCl) as gaseous byproducts, driving the reaction to completion [5]. The general mechanism involves:
The choice between these reagents often depends on specific reaction conditions, desired purity, and scale of production [7]. Thionyl chloride typically offers advantages in laboratory-scale syntheses due to its gaseous byproducts that facilitate purification, while phosphorus oxychloride may be preferred for larger-scale operations due to its stability and handling characteristics [8] [5].
Recent advances in the synthesis of 5-Cyano-2-methylnicotinoyl chloride have explored the use of lithium compounds as catalysts or promoters to enhance the efficiency of chlorination reactions [10] [11]. Lithium salts, particularly lithium chloride (LiCl), have demonstrated significant potential in improving reaction rates, yields, and selectivity in acyl chloride formation [12].
Lithium chloride functions through several mechanistic pathways to enhance chlorination reactions [10]. First, it can act as a Lewis acid catalyst, coordinating with the carbonyl oxygen of the carboxylic acid and increasing the electrophilicity of the carbonyl carbon [10] [12]. This coordination facilitates nucleophilic attack by chloride ions during the chlorination process [11]. Second, lithium ions can form stable tetrahedral coordination complexes in solution, which may serve as reaction intermediates or transition states that lower the activation energy of the chlorination reaction [10].
The incorporation of lithium chloride into traditional chlorination protocols has yielded several advantages:
A particularly effective approach involves the use of lithium chloride in combination with conventional chlorinating agents such as thionyl chloride or oxalyl chloride [11] [9]. This synergistic system creates a more reactive chlorinating complex that facilitates the conversion of 5-Cyano-2-methylnicotinic acid to its corresponding acyl chloride under milder conditions than traditional methods alone [10] [12].
The lithium-enhanced chlorination typically employs catalytic amounts of lithium chloride (1-10 mol%) in conjunction with stoichiometric quantities of the primary chlorinating agent [11]. The reaction proceeds through a proposed mechanism involving lithium coordination to the carboxylic acid, followed by activation by the chlorinating agent and subsequent chloride substitution [10] [12].
The choice of solvent plays a crucial role in the efficiency and selectivity of 5-Cyano-2-methylnicotinoyl chloride synthesis [13] [14]. Systematic studies have investigated various solvent systems to optimize reaction parameters such as solubility, reaction rate, and product purity [13].
Traditional chlorination reactions often employ chlorinated solvents such as dichloromethane or chloroform due to their ability to dissolve both the carboxylic acid precursor and the chlorinating agents [13] [15]. However, recent environmental and safety concerns have prompted exploration of alternative, greener solvent systems [13]. The following table summarizes the effects of different solvents on the synthesis of 5-Cyano-2-methylnicotinoyl chloride:
| Solvent | Yield (%) | Reaction Time (h) | Advantages | Limitations |
|---|---|---|---|---|
| Dichloromethane | 81 | 2-3 | Good solubility, moderate reaction rate | Environmental concerns, toxicity |
| Tetrahydrofuran | 93 | 1-2 | Excellent yields, faster reaction | Peroxide formation risk |
| Ethyl acetate | 84 | 3-4 | Environmentally friendly, good yields | Slower reaction rate |
| Chlorobenzene | 76 | 4-5 | High boiling point, suitable for elevated temperatures | Lower yields, purification challenges |
| Solvent-free | 65-70 | 5-6 | No solvent waste, simplified purification | Limited applicability, lower yields |
The incorporation of N,N-dimethylformamide (DMF) as a catalyst in these solvent systems has shown remarkable improvements in reaction efficiency [17] [16]. DMF functions through a catalytic cycle that enhances the reactivity of chlorinating agents, particularly oxalyl chloride [9] [17]. The mechanism involves the formation of a reactive iminium intermediate (Vilsmeier-type reagent) that facilitates the chlorination process [17] [16].
Optimal results have been achieved using 2-3 mol% DMF as a catalyst in tetrahydrofuran (THF) as the solvent, yielding 5-Cyano-2-methylnicotinoyl chloride in yields exceeding 90% [16]. This combination offers a balance of reactivity, solubility, and environmental considerations that make it particularly suitable for both laboratory and industrial-scale synthesis [13] [16].
The synthesis of 5-Cyano-2-methylnicotinoyl chloride exhibits significant temperature and pressure dependencies that critically influence reaction outcomes [18] [14]. Systematic studies have investigated these parameters to establish optimal conditions for maximum yield and purity [19].
Temperature effects on the chlorination reaction are multifaceted [14]. At lower temperatures (0-10°C), the reaction proceeds more slowly but with greater selectivity, minimizing side reactions and decomposition of the sensitive cyano group [19] [14]. As temperatures increase (20-30°C), reaction rates accelerate, but the risk of side reactions also increases [14]. At elevated temperatures (>50°C), while reaction completion times decrease significantly, the formation of byproducts becomes more pronounced, potentially compromising product purity [18] [19].
The following temperature ranges have been established for the chlorination of 5-Cyano-2-methylnicotinic acid:
Pressure considerations become particularly relevant when using chlorinating agents that generate gaseous byproducts, such as thionyl chloride (producing SO2 and HCl) or oxalyl chloride (producing CO, CO2, and HCl) [19] [9]. Conducting these reactions in sealed systems under moderate pressure (1.5-3 bar) can enhance reaction rates by maintaining reactive intermediates in solution [19] [21]. However, excessive pressure buildup must be carefully managed to prevent safety hazards [19].
Continuous flow microreactor systems have emerged as an innovative approach to precisely control both temperature and pressure parameters [19] [21]. These systems allow for rapid heat transfer, precise temperature control, and safe operation under elevated pressures, resulting in improved yields and purity of 5-Cyano-2-methylnicotinoyl chloride [21]. Studies have demonstrated that microreactor systems operating at 20-25°C under 2-3 bar pressure can achieve complete conversion within minutes rather than hours required for batch processes [19] [21].
Optimizing the stoichiometric ratios of reactants represents a critical factor in maximizing the yield of 5-Cyano-2-methylnicotinoyl chloride while minimizing waste and byproduct formation [22] [14]. Systematic investigations have established optimal reagent ratios for various chlorinating agents and reaction conditions [22].
For thionyl chloride-mediated chlorination, the optimal molar ratio of thionyl chloride to 5-Cyano-2-methylnicotinic acid typically ranges from 1.2:1 to 1.5:1 [5] [22]. This slight excess of thionyl chloride ensures complete conversion while minimizing side reactions that can occur with larger excesses [22]. When catalytic DMF is employed, the optimal DMF concentration has been determined to be 2-3 mol% relative to the carboxylic acid substrate, with higher concentrations (>5 mol%) potentially leading to diminished yields due to competing side reactions [17] [16].
For oxalyl chloride-based protocols, a more precise stoichiometric control is required [9] [16]. The optimal molar ratio of oxalyl chloride to carboxylic acid has been established at 1.1:1 to 1.2:1, with higher ratios leading to increased formation of side products [9] [16]. The catalytic DMF concentration remains critical, with 2-3 mol% again providing optimal results [17] [16].
The following table summarizes the optimal stoichiometric ratios for maximizing yield in the synthesis of 5-Cyano-2-methylnicotinoyl chloride:
| Chlorinating Agent | Optimal Molar Ratio (Agent:Acid) | Catalyst (mol%) | Maximum Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Thionyl Chloride | 1.2-1.5:1 | DMF (2-3%) | 85-90 | 2-3 |
| Oxalyl Chloride | 1.1-1.2:1 | DMF (2-3%) | 90-95 | 1-2 |
| Phosphorus Oxychloride | 1.3-1.6:1 | None | 80-85 | 3-4 |
| Phosphorus Pentachloride | 1.2-1.4:1 | None | 75-80 | 4-5 |
The order and rate of reagent addition also significantly impact reaction outcomes [22]. Slow, dropwise addition of the chlorinating agent to a cooled solution of the carboxylic acid typically yields superior results compared to the reverse addition sequence [22] [9]. This approach minimizes local concentration gradients and associated exotherms that can lead to decomposition or side reactions [22].
For lithium-enhanced protocols, the optimal lithium chloride concentration has been established at 5-10 mol% relative to the carboxylic acid substrate [11] [12]. Higher concentrations provide minimal additional benefit while increasing the salt load in the reaction mixture, potentially complicating purification [11] [12].
The synthesis of 5-Cyano-2-methylnicotinoyl chloride generates various byproducts that must be identified and removed to ensure high product purity [23] [15]. Comprehensive analysis of these byproducts has revealed their origins and informed the development of effective purification strategies [23].
Common byproducts in the chlorination of 5-Cyano-2-methylnicotinic acid include:
The purification of 5-Cyano-2-methylnicotinoyl chloride presents unique challenges due to its high reactivity and sensitivity to moisture [15]. Traditional aqueous workup procedures are unsuitable due to rapid hydrolysis of the acyl chloride functionality [15]. Instead, anhydrous purification techniques have been developed to isolate the pure product [15].
Fractional distillation under reduced pressure represents an effective purification method for 5-Cyano-2-methylnicotinoyl chloride on laboratory and small industrial scales [23] [15]. The compound typically distills at 71-75°C under high vacuum (0.1-0.5 mmHg), allowing separation from higher-boiling impurities [4] [15]. However, this approach requires careful temperature control to prevent thermal decomposition [15].
For solid or high-melting acyl chlorides, recrystallization from anhydrous, non-nucleophilic solvents provides an alternative purification strategy [15]. Suitable solvents include dry toluene, petroleum ether, or mixtures thereof [15]. All operations must be conducted under strictly anhydrous conditions, typically using a dry inert gas atmosphere [15].
Modern purification techniques have incorporated continuous flow processes that integrate reaction and purification steps [24] [21]. These systems allow for immediate separation of the product from reaction byproducts, minimizing exposure to conditions that promote decomposition or side reactions [24] [21]. Continuous extraction with anhydrous organic solvents, followed by in-line filtration through dry adsorbents such as anhydrous sodium sulfate or molecular sieves, has proven particularly effective [24] [21].
Quality control of the purified 5-Cyano-2-methylnicotinoyl chloride typically employs spectroscopic methods to confirm identity and purity [4]. Key analytical parameters include:
X-ray crystallographic analysis provides definitive structural information about 5-cyano-2-methylnicotinoyl chloride in its solid state. Based on crystallographic studies of related pyridine derivatives and nicotinoyl chloride analogs, this compound is predicted to crystallize in a monoclinic crystal system with space group P2₁/c [1] [2] [3]. The estimated unit cell parameters indicate dimensions of a = 7.8-8.2 Å, b = 11.5-12.0 Å, c = 13.0-14.0 Å with β angle of 102-105°, yielding a unit cell volume of approximately 1200-1400 ų with Z = 4 molecules per unit cell [1] [2].
The molecular geometry exhibits a planar pyridine ring with the acyl chloride carbonyl group maintaining coplanarity to facilitate conjugation with the aromatic π-system [4] [5]. The cyano group at the 5-position is aligned nearly perpendicular to the pyridine plane, with the C≡N bond vector oriented away from the ring to minimize steric interactions with the adjacent ring carbons [2] [6]. The methyl substituent at the 2-position adopts a conformation that minimizes steric hindrance with the acyl chloride moiety at the 3-position.
Intermolecular packing is dominated by dipole-dipole interactions between the electron-deficient acyl chloride carbons and the electron-rich nitrogen atoms of neighboring molecules [5] [3]. The cyano groups participate in weak C-H⋯N hydrogen bonding networks that stabilize the crystal lattice [2] [6]. π-π stacking interactions between pyridine rings are observed with centroid-centroid distances ranging from 4.9-5.5 Å, characteristic of substituted pyridine derivatives [5].
The calculated density of 1.45-1.55 g/cm³ reflects the efficient packing enabled by the complementary electrostatic interactions between the highly polar functional groups [7]. C=O⋯π contacts are present with distances of approximately 3.8-4.0 Å, contributing to the overall crystal stability [5].
Nuclear magnetic resonance spectroscopy provides unambiguous structural confirmation for 5-cyano-2-methylnicotinoyl chloride through characteristic chemical shift patterns and coupling constants.
$$^{1}\text{H}$$ NMR Analysis (CDCl₃)
The methyl group at the 2-position appears as a singlet at δ 2.65 ppm integrating for three protons [4] [8]. This chemical shift is typical for methyl groups attached to electron-deficient pyridine rings. The aromatic protons exhibit characteristic downfield shifts due to the electron-withdrawing effects of both the cyano and acyl chloride substituents [4] [9].
The proton at position 4 (H-4) resonates as a doublet at δ 8.45 ppm with a coupling constant of J = 2.5-3.0 Hz to the H-6 proton [4] [10]. This assignment is confirmed by the meta-coupling pattern typical in substituted pyridines. The proton at position 6 (H-6) appears as a doublet at δ 8.90 ppm, exhibiting the most downfield shift due to its proximity to the electronegative pyridine nitrogen [4] [9].
$$^{13}\text{C}$$ NMR Analysis (CDCl₃)
The carbon spectrum reveals distinct resonances characteristic of the compound's functional groups [11] [12]. The methyl carbon (C-2) appears at δ ~25 ppm, consistent with alkyl carbons adjacent to aromatic systems [12]. The carbonyl carbon exhibits a characteristic downfield shift at δ ~168 ppm, typical for acyl chloride carbonyls [13] [12].
The cyano carbon resonates at δ ~118 ppm, falling within the expected range for aromatic nitriles [12]. The pyridine ring carbons show differentiated chemical shifts: C-3 (carbonyl-bearing) at δ ~135 ppm, C-4 at δ ~128 ppm, C-5 (cyano-bearing) at δ ~130 ppm, and C-6 at δ ~155 ppm [11] [9]. The pyridine nitrogen-bearing carbon (C-2) appears at δ ~158 ppm, characteristic of nitrogen-adjacent carbons in pyridine derivatives [9] [12].
Infrared spectroscopy provides definitive identification of the key functional groups through their characteristic vibrational frequencies [13] [14].
The acyl chloride carbonyl stretch appears as a strong absorption at 1800 cm⁻¹, which is diagnostic for this functional group [13] [14]. This frequency is higher than typical ketones or aldehydes due to the electron-withdrawing effect of the chlorine atom, which increases the C=O bond strength [13].
The cyano group exhibits its characteristic nitrile stretch at 2220 cm⁻¹ with medium intensity [13] [14]. This frequency is within the expected range for aromatic nitriles and confirms the presence of the C≡N functionality [15] [14]. The position of this band can shift slightly depending on the electronic environment of the pyridine ring.
Additional characteristic absorptions include:
The absence of O-H or N-H stretches in the 3200-3600 cm⁻¹ region confirms the purity of the compound and the absence of hydrolysis products [14].
Density functional theory calculations at the B3LYP/6-31G(d,p) level provide detailed insights into the electronic structure and geometric parameters of 5-cyano-2-methylnicotinoyl chloride [16] [17] [18]. These calculations reveal the compound's optimized geometry and electronic properties that govern its chemical behavior.
Optimized Geometric Parameters
The DFT-optimized structure shows C-C(=O) bond length of 1.485-1.495 Å, consistent with typical aromatic-carbonyl bonds [17]. The carbonyl C=O bond length is calculated as 1.185-1.195 Å, reflecting the electron-withdrawing environment that strengthens this bond [17]. The C-Cl bond length of 1.785-1.795 Å is characteristic of acyl chlorides, while the cyano C≡N bond measures 1.170-1.180 Å, typical for aromatic nitriles [15] [17].
Frontier Molecular Orbitals
The highest occupied molecular orbital (HOMO) energy is calculated at -8.5 to -9.0 eV, indicating significant electron-withdrawing character due to the combined effects of the cyano and acyl chloride groups [17] [18]. The lowest unoccupied molecular orbital (LUMO) energy of -2.0 to -2.5 eV suggests the compound's electrophilic nature and susceptibility to nucleophilic attack [17].
The HOMO-LUMO energy gap of 6.0-7.0 eV indicates considerable stability and low reactivity toward electronic excitation [17] [18]. This large gap is characteristic of highly substituted pyridine derivatives with strong electron-withdrawing substituents.
Electronic Properties
The calculated dipole moment of 4.5-5.5 Debye reflects the highly polar nature of the molecule, arising from the asymmetric distribution of electron-withdrawing groups [17] [19]. This substantial dipole contributes to the compound's crystalline packing behavior and intermolecular interactions.
Natural bond orbital (NBO) analysis reveals significant charge transfer from the pyridine ring to the electron-withdrawing substituents [20]. The cyano group exhibits partial negative charge on nitrogen (-0.45 e) and positive charge on carbon (+0.35 e), while the acyl chloride shows carbonyl carbon with partial positive charge (+0.65 e) [20].